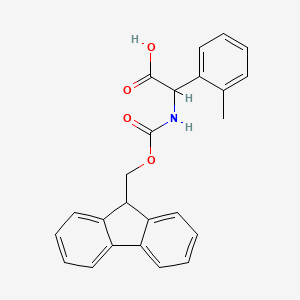

Fmoc-DL-(2-methylphenyl)glycine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(2-methylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21NO4/c1-15-8-2-3-9-16(15)22(23(26)27)25-24(28)29-14-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h2-13,21-22H,14H2,1H3,(H,25,28)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZNJRXYPNDCAEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Fmoc-DL-(2-methylphenyl)glycine in Advanced Peptide Synthesis

Abstract: This guide provides a comprehensive technical overview of Fmoc-DL-(2-methylphenyl)glycine, a non-canonical amino acid derivative critical to modern peptidomimetic and drug discovery efforts. We will delve into its fundamental physicochemical properties, its strategic incorporation into peptide chains via Solid-Phase Peptide Synthesis (SPPS), and the profound structural and functional consequences of its use. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique steric and conformational attributes of this building block to design novel peptides with enhanced therapeutic properties.

Introduction: The Strategic Value of Non-Canonical Amino Acids

In the quest for novel therapeutics, peptide-based drugs offer high specificity and potency. However, their application is often limited by poor metabolic stability and low bioavailability. The incorporation of non-canonical amino acids (ncAAs) is a cornerstone strategy to overcome these limitations.[1] this compound is one such ncAA, a specialized building block designed for use in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

It consists of two key components:

-

The Fmoc (9-fluorenylmethoxycarbonyl) Group: A base-labile protecting group for the α-amino function, essential for the stepwise, controlled assembly of the peptide chain. Its removal under mild basic conditions (typically piperidine) preserves acid-labile side-chain protecting groups, forming the basis of the orthogonal Fmoc/tBu SPPS strategy.[1][2]

-

The DL-(2-methylphenyl)glycine Moiety: This is a non-natural, achiral amino acid characterized by a phenyl ring with a methyl group at the ortho-position, directly attached to the α-carbon. This substitution introduces significant steric hindrance, which can be strategically employed to modulate peptide conformation, enhance proteolytic resistance, and improve pharmacokinetic profiles.[3][4][5][6] The use of such modified amino acids is a key technique in creating peptidomimetics—molecules that mimic the structure of natural peptides but possess superior drug-like properties.[5]

This guide will explore the causality behind the use of this reagent, from the rationale for its chemical structure to the practical execution of its incorporation in the laboratory.

Physicochemical & Handling Characteristics

A thorough understanding of the reagent's properties is fundamental to its successful application and safe handling.

Core Properties

The key quantitative data for this compound are summarized below.

| Property | Value | Source |

| Chemical Formula | C₂₄H₂₁NO₄ | [7] |

| Molecular Weight | 387.44 g/mol | [7] |

| CAS Number | 879500-48-8 | [7] |

| Appearance | White to off-white powder | [8] |

| Storage Temperature | Room Temperature | [7] |

| Solubility | Soluble in DMF and NMP | [4] |

Safety & Handling

As with all laboratory chemicals, adherence to safety protocols is paramount.

-

General Handling: Handle in a well-ventilated area.[9] Standard personal protective equipment (PPE), including safety glasses with side-shields, gloves, and a lab coat, should be worn.[8][10][11]

-

Inhalation/Contact: Avoid dust formation and inhalation.[8][10] In case of contact with skin, wash off with soap and plenty of water. For eye contact, flush with water as a precaution.[11]

-

Spills: For small spills, sweep up the solid material and place it in a suitable container for disposal. Avoid allowing the product to enter drains.[8][10]

-

Storage: Keep the container tightly closed in a dry and well-ventilated place to maintain reagent integrity.[7][9]

Application in Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is as a building block in Fmoc-based SPPS. The workflow involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to a solid support (resin).[12]

The SPPS Cycle: A Step-by-Step Workflow

The incorporation of any Fmoc-amino acid follows a cyclical process of deprotection and coupling.

Caption: The core workflow of the Fmoc-SPPS cycle.

Protocol: Incorporation of this compound

The steric hindrance of the 2-methylphenyl group presents a unique challenge during the coupling step, often requiring more robust activation methods and potentially longer reaction times than standard proteinogenic amino acids.[13][14]

Objective: To efficiently couple this compound to a resin-bound peptide with a free N-terminal amine.

Materials:

-

Peptide-resin (swollen in DMF)

-

This compound

-

Coupling Reagent: HCTU (recommended), HATU, or PyBOP[15]

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Solvent: N,N-Dimethylformamide (DMF)

-

Deprotection Solution: 20% (v/v) Piperidine in DMF

Methodology:

-

Resin Preparation:

-

Swell the peptide-resin in DMF for at least 30-60 minutes in a suitable reaction vessel.[16]

-

If the N-terminus is Fmoc-protected, perform the deprotection step.

-

-

Fmoc Deprotection (if necessary):

-

Treat the resin with 20% piperidine in DMF.

-

Agitate for 5-10 minutes, drain, and repeat once.[17]

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A positive Kaiser test should confirm the presence of a free primary amine.

-

-

Activation and Coupling:

-

Rationale: The key to coupling a sterically hindered amino acid is efficient pre-activation of its carboxylic acid to form a highly reactive species. Uronium/aminium salt-based reagents like HCTU or HATU are highly effective for this purpose.[15]

-

In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and HCTU (or equivalent, ~2.9 equivalents) in DMF.

-

Add DIPEA (6-10 equivalents) to the activation mixture. The solution will typically change color.

-

Crucial Insight: Minimize the pre-activation time to reduce the risk of racemization, a known issue with phenylglycine derivatives.[4][17][18] Add the activated mixture to the resin immediately.

-

Allow the coupling reaction to proceed for 1-4 hours at room temperature with agitation. For particularly difficult couplings, extended time or gentle heating (e.g., 40°C) may be required.[13]

-

-

Post-Coupling Wash:

-

Drain the reaction vessel.

-

Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

-

-

Confirmation of Completion (Optional but Recommended):

-

Perform a Kaiser test on a small sample of the resin. A negative result (beads remain yellow) indicates a successful coupling with no remaining free primary amines. If the test is positive, a second coupling (recoupling) may be necessary.

-

Structural Impact and Therapeutic Implications

The introduction of the 2-methylphenylglycine residue is not merely an addition but a strategic modification designed to engineer specific properties into the peptide.

Conformational Constraint and Proteolytic Shielding

The bulky, rigid side chain of 2-methylphenylglycine imposes significant conformational constraints on the peptide backbone.

-

Induction of Turns: The steric bulk can favor the adoption of specific secondary structures, such as β-turns. This is a key principle in designing peptidomimetics that mimic the bioactive conformation of a natural peptide ligand.

-

Enzymatic Shielding: Proteases recognize and cleave specific peptide sequences. The steric hindrance provided by the 2-methylphenyl group can physically block the active site of proteolytic enzymes, dramatically increasing the peptide's resistance to degradation and thus extending its in-vivo half-life.[3][4][5][6]

Caption: Steric shielding of a peptide backbone by the 2-methylphenylglycine residue.

Modulating Pharmacokinetic Properties

Beyond stability, this ncAA can improve other critical drug-like properties.

-

Increased Lipophilicity: The aromatic phenyl group increases the overall lipophilicity of the peptide. This can enhance membrane permeability and bioavailability, properties that are often poor in natural peptides.[3][5]

-

Reduced Aggregation: While hydrophobic peptides can be prone to aggregation, strategic placement of bulky residues can sometimes disrupt the intermolecular interactions (like beta-sheet formation) that lead to aggregation, thereby improving solubility.[4][19]

Conclusion

This compound is a powerful tool in the arsenal of the medicinal chemist and peptide scientist. Its value lies not just in its function as a synthetic building block, but in its capacity to rationally engineer peptides with superior therapeutic profiles. By imparting steric bulk and conformational rigidity, it directly addresses the core challenges of peptide drug development: proteolytic instability and poor bioavailability. A deep understanding of its properties and the nuances of its incorporation into SPPS workflows, particularly the need for potent activation reagents to overcome steric hindrance, is essential for its effective use in the discovery of next-generation peptide therapeutics.

References

-

Di Gioia, M. L., Leggio, A., Malagrinò, F., Romio, E., Siciliano, C., & Liguori, A. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. Mini-Reviews in Medicinal Chemistry. [Link]

-

Vinogradov, A. A., et al. (2014). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. National Institutes of Health. [Link]

-

N-Methylated Amino Acids. Merck Millipore. [Link]

-

Di Gioia, M. L., et al. (2017). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. ResearchGate. [Link]

-

Di Gioia, M. L., et al. (2016). N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity. PubMed. [Link]

-

Safety Data Sheet for (R)-Fmoc-2-(5'-hexenyl)glycine. AAPPTec, LLC. [Link]

-

SPPS Tips For Success Handout. Mesa Labs. [Link]

-

Sabatino, D. (2014). Methods and protocols of modern solid phase peptide synthesis. Protein Engineering: Methods and Protocols. [Link]

-

Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link]

-

Rabanal, F., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology. [Link]

-

Mastering Fmoc-Diethylglycine in Peptide Synthesis for Enhanced Drug Discovery. Pharmaceutical Outsourcing. [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry. [Link]

-

Planning a Peptide Synthesis. AAPPTec. [Link]

-

Fmoc-Phg-OH, N-Fmoc-L-phenylglycine. AAPPTec. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. peptide.com [peptide.com]

- 3. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity | Bentham Science [eurekaselect.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. researchgate.net [researchgate.net]

- 6. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. labsolu.ca [labsolu.ca]

- 8. peptide.com [peptide.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. chemistry.du.ac.in [chemistry.du.ac.in]

- 13. mesalabs.com [mesalabs.com]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. chem.uci.edu [chem.uci.edu]

- 17. luxembourg-bio.com [luxembourg-bio.com]

- 18. peptide.com [peptide.com]

- 19. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Fmoc-DL-(2-methylphenyl)glycine: Structure, Properties, and Application in Peptide Synthesis

Executive Summary: This guide provides a comprehensive technical overview of Fmoc-DL-(2-methylphenyl)glycine, a non-canonical amino acid building block crucial for the development of advanced peptidomimetics and therapeutic peptides. We delve into its chemical structure, physicochemical properties, and general synthesis. The core of this document focuses on its application in Solid-Phase Peptide Synthesis (SPPS), with a critical examination of the prevalent challenge of racemization. Field-proven protocols and optimized coupling strategies are detailed to ensure stereochemical integrity during peptide chain elongation. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique structural and functional advantages of sterically hindered, unnatural amino acids in their work.

Introduction: The Role of Non-Canonical Amino Acids in Drug Discovery

The therapeutic landscape is increasingly shaped by peptide-based drugs, which offer high specificity and biological activity. However, natural peptides often suffer from poor metabolic stability and low bioavailability. The incorporation of non-canonical amino acids (ncAAs) is a powerful strategy to overcome these limitations.[1] These unique building blocks, not found in naturally occurring proteins, allow for the creation of peptidomimetics with enhanced pharmacological profiles, including greater resistance to enzymatic degradation and improved target selectivity.[1]

This compound is one such ncAA. It is a derivative of glycine where an alpha-hydrogen is replaced by a 2-methylphenyl (o-tolyl) group, and the alpha-amino group is protected by the 9-fluorenylmethoxycarbonyl (Fmoc) moiety. The presence of the bulky, aromatic side chain introduces conformational constraints and specific steric and electronic properties into a peptide sequence, making it a valuable tool for modulating biological activity and structure.

Physicochemical Properties and Structural Elucidation

Chemical Structure

This compound is characterized by three key components:

-

Glycine Backbone: The simplest amino acid scaffold.

-

2-Methylphenyl Side Chain: A phenyl group substituted with a methyl group at the ortho position, attached to the alpha-carbon. This bulky, hydrophobic group is central to its function in modifying peptide conformation.

-

Fmoc Protecting Group: Attached to the alpha-amino group, this moiety is fundamental to its use in the orthogonal Fmoc/tBu strategy for SPPS.[1][2]

Stereochemistry

The designation "DL" signifies that this compound is supplied as a racemic mixture, containing equal amounts of the D- and L-enantiomers.[1] While enantiomers share identical physical properties in an achiral environment, their biological activity can differ profoundly due to the stereospecific nature of enzymes and receptors. The primary challenge when using phenylglycine derivatives in SPPS is preventing the loss of stereochemical integrity (racemization or epimerization) at the alpha-carbon during the coupling step.[3][4][5]

Physicochemical Data

The key properties of this compound are summarized below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 879500-48-8 | [6] |

| Molecular Formula | C₂₄H₂₁NO₄ | [6] |

| Molecular Weight | 387.44 g/mol | [6] |

| Appearance | White to off-white powder | [7] |

| Storage | Room temperature, keep dry and well-ventilated | [6][8] |

| Solubility | Soluble in DMF and other common organic solvents for SPPS | [7] |

| Stability | Stable under recommended storage conditions | [8][9] |

Synthesis and Quality Control

General Synthetic Pathway

The synthesis of this compound typically involves the Nα-protection of the parent amino acid, DL-(2-methylphenyl)glycine. This is achieved by reacting the free amino acid with an Fmoc-donating reagent, such as 9-fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyl chloroformate (Fmoc-Cl), under basic aqueous-organic conditions. The high purity of the final Fmoc-amino acid is critical, as impurities can be incorporated into the growing peptide chain during synthesis.[2]

Caption: General workflow for the synthesis of Fmoc-protected amino acids.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is a building block for Fmoc-based SPPS, an efficient method for assembling peptides on an insoluble polymer resin.[10] The synthesis cycle involves the iterative removal of the temporary Fmoc group with a mild base (deprotection) followed by the coupling of the next Fmoc-protected amino acid.[10][11]

Critical Challenge: Racemization of Phenylglycine Derivatives

The most significant challenge when incorporating phenylglycine and its derivatives is the high risk of racemization during the coupling step.[3][4] The underlying cause is the increased acidity of the α-proton due to the electron-withdrawing effect of the adjacent phenyl ring. During the base-catalyzed activation and coupling, this proton can be abstracted, leading to the formation of a planar enolate intermediate, which can be re-protonated from either face, scrambling the stereocenter.

This issue is particularly pronounced with standard coupling conditions that use strong, non-hindered bases like diisopropylethylamine (DIPEA) in conjunction with common activators like HBTU or HATU.[4]

Recommended Coupling Strategies to Mitigate Racemization

To preserve stereochemical integrity, the choice of coupling reagent and base is paramount. Research has shown that specific combinations can reduce racemization to negligible levels.[3][4][5] The key is to use coupling reagents that form less reactive activated species and/or sterically hindered bases that are less likely to abstract the sensitive α-proton.

| Condition | Standard (High Racemization Risk) | Recommended (Low Racemization) | Rationale for Recommendation |

| Coupling Reagent | HATU, HBTU | COMU or DEPBT | Forms an activated species less prone to base-catalyzed enolization. |

| Base | DIPEA, NMM | DMP (2,6-dimethylpyridine) or TMP (2,4,6-trimethylpyridine) | Steric hindrance reduces the base's ability to abstract the α-proton, while still facilitating the coupling reaction.[3][4] |

Standard Fmoc-SPPS Workflow

The iterative cycle of SPPS is a well-established process. The diagram below illustrates the key steps for incorporating a single amino acid.

Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).

Detailed Experimental Protocols

Protocol for Incorporation into a Peptide Sequence (Manual SPPS)

This protocol describes a single coupling cycle for incorporating this compound onto a resin-bound peptide with a free N-terminal amine. It is designed to minimize racemization.

Materials:

-

Resin with N-terminally deprotected peptide

-

This compound (3.0 equiv.)

-

COMU (3.0 equiv.)

-

2,6-dimethylpyridine (DMP) (4.0 equiv.)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

Reaction vessel for manual synthesis

Procedure:

-

Resin Preparation: If starting a new synthesis, swell the resin in DMF for at least 1 hour.[11] For an ongoing synthesis, ensure the resin has been thoroughly washed with DMF after the previous deprotection step to remove all traces of piperidine.

-

Fmoc Deprotection (if necessary):

-

Treat the resin with 20% piperidine in DMF for 5-10 minutes with agitation.[11]

-

Drain the solution.

-

Repeat the piperidine treatment for another 10 minutes.

-

Drain and wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine.

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve this compound (3.0 equiv.) and COMU (3.0 equiv.) in a minimal amount of DMF.

-

Add 2,6-dimethylpyridine (DMP) (4.0 equiv.) to the solution.

-

Immediately add this activation mixture to the drained resin in the reaction vessel.[3]

-

Agitate the mixture at room temperature for 1-2 hours. A Kaiser test can be performed to monitor the reaction for completion (disappearance of free amine).

-

-

Washing:

-

Drain the coupling solution from the resin.

-

Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

-

The resin is now ready for the next deprotection and coupling cycle.

-

Safety and Handling

As a laboratory chemical, this compound should be handled with standard safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.[8][12]

-

Handling: Avoid dust formation and inhalation.[8][13] Use in a well-ventilated area or under a chemical fume hood.

-

Storage: Keep the container tightly closed in a dry place.[6][8]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[8][9]

-

Disposal: Dispose of waste in accordance with federal, state, and local environmental regulations.[8]

Conclusion

This compound is a valuable building block for modifying peptide structures to enhance their therapeutic potential. Its successful application hinges on a thorough understanding of its chemical properties, particularly the propensity of its α-carbon to racemize under standard SPPS conditions. By employing optimized protocols that utilize specific coupling reagents like COMU and sterically hindered bases such as DMP, researchers can confidently incorporate this and other challenging phenylglycine derivatives while maintaining stereochemical purity. This technical guide provides the foundational knowledge and practical methodologies required to effectively leverage this compound in advanced peptide synthesis and drug discovery programs.

References

- Vertex AI Search, based on Fmoc-DL-(2-methylphenyl)

- Vertex AI Search, based on Exploring FMOC-Glycine: A Key Component in Peptide Synthesis.

- Vertex AI Search, based on a Safety Data Sheet for a rel

- Luxembourg Bio Technologies. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis.

- Aapptec Peptides. Fmoc-Phg-OH, N-Fmoc-L-phenylglycine; CAS 102410-65-1.

- CDH Fine Chemical. FMOC-D-PHENYLGLYCINE CAS NO 111524-95-9 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- Fisher Scientific. SAFETY DATA SHEET.

- CDH Fine Chemical. FMOC-L-PHENYLGLYCINE CAS No 102410-65-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.

- UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).

- Chem-Impex. Fmoc-N-methyl-L-phenylglycine.

- Benchchem. Fmoc-DL-(2-thienyl)glycine | 211682-11-0.

- NIH. Advances in Fmoc solid-phase peptide synthesis.

- Peptide Machines. Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages.

- Semantic Scholar. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. peptide.com [peptide.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. labsolu.ca [labsolu.ca]

- 7. innospk.com [innospk.com]

- 8. peptide.com [peptide.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. Automated Peptide Synthesizers [peptidemachines.com]

- 11. chem.uci.edu [chem.uci.edu]

- 12. fishersci.com [fishersci.com]

- 13. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to the Properties and Application of Fmoc-DL-(2-methylphenyl)glycine in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Fmoc-DL-(2-methylphenyl)glycine, a non-canonical amino acid building block utilized in solid-phase peptide synthesis (SPPS). As a senior application scientist, this document synthesizes fundamental principles with practical, field-proven insights to empower researchers in leveraging the unique properties of this reagent for the development of novel peptide-based therapeutics and research tools.

Introduction: The Strategic Value of Non-Canonical Amino Acids

The incorporation of unnatural amino acids into peptide sequences is a powerful strategy to enhance their therapeutic properties. Modifications such as N-methylation or the introduction of sterically demanding side chains can significantly improve metabolic stability, receptor affinity, and cell permeability. This compound, with its ortho-methylated phenyl ring, presents a unique tool for introducing conformational constraints and steric bulk into a peptide backbone, potentially influencing its secondary structure and biological activity. The use of a racemic mixture (DL) allows for the exploration of diastereomeric peptide libraries, which can be instrumental in structure-activity relationship (SAR) studies.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the building block is paramount for its successful application in SPPS.

| Property | Value | Source |

| Chemical Formula | C₂₄H₂₁NO₄ | [1] |

| Molecular Weight | 387.44 g/mol | [1] |

| CAS Number | 879500-48-8 | [1] |

| Appearance | White to off-white powder (general observation for Fmoc-amino acids) | [2] |

| Solubility | Soluble in common SPPS solvents such as N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). | [2] |

| Melting Point | Data not available in searched literature. For comparison, the melting point of Fmoc-L-phenylglycine is 169-182 °C. | [3] |

| Storage | Store at 2-8°C to ensure stability.[1] |

Application in Solid-Phase Peptide Synthesis (SPPS)

The successful incorporation of this compound into a peptide sequence requires careful consideration of several factors, primarily steric hindrance and the potential for racemization.

The Challenge of Steric Hindrance

The ortho-methyl group on the phenyl ring of this compound presents a significant steric barrier, which can impede coupling efficiency.[4][5][6] Inefficient coupling can lead to deletion sequences and a lower yield of the desired full-length peptide.

To overcome this challenge, the following strategies are recommended:

-

Use of High-Activity Coupling Reagents: Standard coupling reagents like HBTU may not be sufficient. More potent activating agents are recommended to drive the reaction to completion.[7]

-

Double Coupling: Performing the coupling step twice with a fresh solution of the activated amino acid can significantly improve the incorporation of sterically hindered residues.[7]

-

Extended Coupling Times: Increasing the reaction time from the standard 1-2 hours to several hours or even overnight can enhance coupling efficiency.[7]

-

Microwave-Assisted Peptide Synthesis (MAPS): The use of microwave energy can accelerate the coupling reaction and improve yields for difficult couplings.[8]

Managing Racemization of Phenylglycine Derivatives

A critical consideration when working with phenylglycine and its derivatives is the susceptibility of the α-proton to epimerization under basic conditions, which are prevalent during the coupling step of Fmoc-SPPS.[9][10][11] This is particularly important even when starting with a racemic mixture, as the D/L ratio can be altered during synthesis, leading to a complex and unpredictable mixture of diastereomers.

Research has shown that the base-catalyzed coupling of Fmoc-phenylglycine is the critical step for racemization.[9][10][11] The choice of the activating agent and, more importantly, the base used for activation, has a profound impact on maintaining the stereochemical integrity of the amino acid.

To minimize racemization, the following coupling conditions are strongly recommended:

| Coupling Reagent | Base | Rationale | Source |

| DEPBT | Collidine or TMP | Minimizes base-catalyzed racemization. | [9][10] |

| COMU | DMP or TMP | Highly efficient and suppresses epimerization. | [9] |

| HATU | Collidine or TMP | Effective, but the choice of a sterically hindered base is crucial. | [7][9] |

It is crucial to avoid the use of strong, non-sterically hindered bases like N,N-diisopropylethylamine (DIPEA) in combination with HATU for the coupling of phenylglycine derivatives, as this has been shown to cause significant racemization. [9]

Experimental Protocols

Protocol 1: Fmoc Deprotection

-

Swell the peptide-resin in DMF for 30-60 minutes.

-

Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes.

-

Drain the deprotection solution.

-

Repeat the treatment with 20% piperidine in DMF for another 10-15 minutes to ensure complete removal of the Fmoc group.

-

Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and dibenzofulvene-piperidine adduct.

Protocol 2: Coupling of this compound

This protocol is optimized for minimizing racemization and overcoming steric hindrance.

-

In a separate reaction vessel, dissolve this compound (3 equivalents relative to the resin loading) and COMU (3 equivalents) in DMF.

-

Add 2,4,6-trimethylpyridine (TMP) (6 equivalents) to the solution and pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Allow the coupling reaction to proceed for 2-4 hours at room temperature. For particularly difficult couplings, the reaction time can be extended overnight.

-

After the coupling is complete, wash the resin extensively with DMF.

-

Optional but Recommended: Perform a second coupling using a fresh solution of activated this compound to ensure maximum incorporation.

-

Wash the resin with DMF followed by dichloromethane (DCM) and dry under vacuum.

Working with a DL-Racemic Mixture: Implications and Characterization

The use of this compound will result in the synthesis of a mixture of peptide diastereomers. This is a deliberate choice to explore the biological activity of different stereoisomers. It is important to recognize that the final product will not be a single entity but a collection of closely related peptides.

Purification of Diastereomeric Peptides

The separation of diastereomers can be challenging due to their similar physicochemical properties.[12][13][14] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for purifying and analyzing these mixtures.[12][15]

Key considerations for successful separation include:

-

High-Resolution Columns: Use of a high-quality C18 or C8 column with a small particle size is essential.

-

Shallow Gradients: Employing a very shallow gradient of the organic mobile phase (e.g., acetonitrile) can improve the resolution between closely eluting diastereomers.[12]

-

Temperature Control: Maintaining a constant and sometimes elevated column temperature can enhance separation efficiency.

Analytical Characterization

The characterization of the final peptide product should confirm the presence of the expected diastereomers and assess their relative abundance.

-

High-Performance Liquid Chromatography (HPLC): An analytical HPLC chromatogram will show multiple peaks corresponding to the different diastereomers. The peak area can be used to estimate the relative ratio of the isomers.[16]

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized peptides. All diastereomers will have the same mass.[16]

-

Amino Acid Analysis (AAA): This technique can be used to confirm the amino acid composition of the purified peptide.[17]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For in-depth structural characterization, 2D NMR techniques can be employed to distinguish between diastereomers and elucidate their individual conformations.[8]

Conclusion

This compound is a valuable tool for peptide chemists seeking to introduce novel structural motifs and explore the impact of stereochemistry on peptide function. Successful application of this building block hinges on a clear understanding of the challenges posed by steric hindrance and the potential for racemization. By employing optimized coupling strategies with highly active reagents and sterically hindered bases, researchers can efficiently incorporate this non-canonical amino acid into their target peptides. The resulting diastereomeric mixtures, while requiring careful purification and characterization, offer a rich source of chemical diversity for drug discovery and fundamental research.

References

-

Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 72(15), 5794–5801. [Link]

-

Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. PubMed, 72(15), 5794-801. [Link]

-

Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. American Chemical Society. [Link]

-

Chen, Y., et al. (2008). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. PubMed Central. [Link]

-

Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Sci-Hub. [Link]

-

Gong, B., et al. (2025). Quality Management of Diastereomeric Impurity for Complex Peptide Manufacturing: A Case Study of Corticorelin Ovine. ACS Publications. [Link]

-

ResearchGate. (n.d.). Peptide Diastereomers, Separation of. ResearchGate. [Link]

-

ResearchGate. (2025). Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. ResearchGate. [Link]

-

FAO AGRIS. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. FAO AGRIS. [Link]

-

Elsawy, M., et al. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. PubMed. [Link]

-

ChemBK. (2024). Fmoc-Allyl-D-Glycine. ChemBK. [Link]

-

Liang, C., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Semantic Scholar. [Link]

-

PubChem. (n.d.). Fmoc-L-Allylglycine. PubChem. [Link]

-

van der Verren, S. E., et al. (2023). Seeing the Invisibles: Detection of Peptide Enantiomers, Diastereomers, and Isobaric Ring Formation in Lanthipeptides Using Nanopores. PubMed Central. [Link]

-

Carl ROTH. (n.d.). Fmoc-Glycine. Carl ROTH. [Link]

-

ResearchGate. (n.d.). Detection of D-amino-acid in peptides by RP-HPLC and mass spectrometry. ResearchGate. [Link]

-

van der Verren, S. E., et al. (2023). Seeing the Invisibles: Detection of Peptide Enantiomers, Diastereomers, and Isobaric Ring Formation in Lanthipeptides Using Nanopores. Journal of the American Chemical Society. [Link]

-

Taylor & Francis eBooks. (1991). Peak Identification in HPLC of Peptides using Spectral Analysis and Second Order Spectroscopy of Aromatic Amino Acid Residues. Taylor & Francis eBooks. [Link]

-

Hoofnagle, A. N., et al. (2012). Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. Clinical Chemistry, 58(1), 48-69. [Link]

-

ResearchGate. (n.d.). Figure s1 : Peptide characterization by HPLC and LCMS. Peptides name.... ResearchGate. [Link]

-

Aapptec Peptides. (n.d.). Fmoc-Phg-OH, N-Fmoc-L-phenylglycine; CAS 102410-65-1. Aapptec Peptides. [Link]

-

Jyske, T., et al. (2023). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. PubMed Central. [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. Fmoc-Glycine, 5 g, CAS No. 29022-11-5 | Fluorenylmethylene / Fmoc | Amino acids, protected | Amino Acid Derivatives | Amino Acids and Amino Acid Derivatives | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this [pubmed.ncbi.nlm.nih.gov]

- 9. luxembourg-bio.com [luxembourg-bio.com]

- 10. researchgate.net [researchgate.net]

- 11. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions [agris.fao.org]

- 12. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Fmoc-DL-(2-methylphenyl)glycine

Abstract

This technical guide provides a comprehensive and in-depth protocol for the synthesis of Fmoc-DL-(2-methylphenyl)glycine, a valuable unnatural amino acid (UAA) utilized in pharmaceutical research and drug development.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just a procedural outline but also the underlying scientific rationale for each step. The synthesis is presented as a two-part process: the initial formation of DL-(2-methylphenyl)glycine via a modified Strecker reaction, followed by the N-terminal protection of the amino acid using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl). This guide emphasizes experimental robustness, providing a self-validating protocol with clear causality for each experimental choice.

Introduction: The Significance of Unnatural Amino Acids

Unnatural amino acids (UAAs) are non-proteinogenic amino acids that have found widespread application as pharmacophores, spectroscopic probes, and building blocks for peptidomimetics.[1] Their incorporation into peptide structures can enhance stability, improve bioavailability, and introduce novel functionalities.[1][] this compound, with its sterically hindered phenyl group, is a particularly interesting building block for creating peptides with constrained conformations, which can lead to enhanced biological activity and selectivity. The fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base-lability, allowing for mild deprotection conditions that preserve the integrity of the growing peptide chain.[][4][5]

Strategic Approach: A Two-Step Synthesis

The synthesis of this compound is most efficiently achieved through a two-step synthetic route. This strategy separates the formation of the core amino acid structure from the installation of the protecting group, allowing for purification of the intermediate and ensuring a high-quality final product.

Step 1: Synthesis of DL-(2-methylphenyl)glycine via Strecker Reaction. The Strecker synthesis is a classic and versatile method for preparing α-amino acids.[6][7][8] It involves a one-pot, three-component reaction between an aldehyde (2-methylbenzaldehyde), a source of ammonia (ammonium chloride), and a cyanide source (sodium cyanide) to form an α-aminonitrile, which is subsequently hydrolyzed to the desired amino acid.[8][9]

Step 2: N-Terminal Protection with Fmoc-Cl. The synthesized DL-(2-methylphenyl)glycine is then reacted with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) under basic conditions to yield the final product.[4][10] Fmoc-OSu is also a common reagent for this purpose and can offer milder reaction conditions with fewer side products.[][11]

Logical Flow of the Synthetic Strategy

Caption: Overall synthetic workflow.

Experimental Protocols

Part 1: Synthesis of DL-(2-methylphenyl)glycine

This procedure is adapted from the principles of the Strecker synthesis.[8][9][12]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| 2-Methylbenzaldehyde | 120.15 | 12.0 g (11.7 mL) | 0.1 | 1.0 |

| Ammonium Chloride | 53.49 | 6.42 g | 0.12 | 1.2 |

| Sodium Cyanide | 49.01 | 5.88 g | 0.12 | 1.2 |

| Methanol | - | 50 mL | - | - |

| Water | - | 50 mL | - | - |

| Concentrated HCl | - | As needed | - | - |

Step-by-Step Methodology:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve ammonium chloride (6.42 g) and sodium cyanide (5.88 g) in a mixture of water (50 mL) and methanol (50 mL). Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Addition of Aldehyde: Cool the solution to 0°C in an ice bath. Slowly add 2-methylbenzaldehyde (12.0 g) to the stirred solution over 30 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 24 hours. The formation of the α-aminonitrile intermediate will be observed as the reaction progresses.

-

Hydrolysis: After 24 hours, carefully add concentrated hydrochloric acid (approximately 50 mL) to the reaction mixture in the fume hood. Caution: This will generate toxic hydrogen cyanide gas. Ensure adequate ventilation.

-

Reflux: Heat the mixture to reflux (approximately 100-110°C) and maintain for 6 hours to facilitate the hydrolysis of the nitrile to a carboxylic acid.

-

Work-up and Isolation: Cool the reaction mixture to room temperature. A precipitate of the amino acid hydrochloride may form. Adjust the pH of the solution to the isoelectric point of the amino acid (approximately pH 6) with a solution of sodium hydroxide.

-

Purification: Collect the precipitated crude DL-(2-methylphenyl)glycine by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol. Dry the product under vacuum. Further purification can be achieved by recrystallization from a water/ethanol mixture.

Part 2: Synthesis of this compound

This protocol is based on standard Fmoc protection procedures for amino acids.[]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |

| DL-(2-methylphenyl)glycine | 165.19 | 8.26 g | 0.05 | 1.0 |

| 9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) | 258.70 | 14.23 g | 0.055 | 1.1 |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | 12.6 g | 0.15 | 3.0 |

| 1,4-Dioxane | - | 100 mL | - | - |

| Water | - | 100 mL | - | - |

| Diethyl Ether | - | As needed | - | - |

| 1 M Hydrochloric Acid | - | As needed | - | - |

Step-by-Step Methodology:

-

Dissolution: In a 500 mL Erlenmeyer flask, dissolve DL-(2-methylphenyl)glycine (8.26 g) and sodium bicarbonate (12.6 g) in a mixture of water (100 mL) and 1,4-dioxane (100 mL). Stir until a clear solution is obtained.

-

Addition of Fmoc-Cl: Cool the solution to 0°C in an ice bath. In a separate beaker, dissolve Fmoc-Cl (14.23 g) in 50 mL of 1,4-dioxane. Add the Fmoc-Cl solution dropwise to the amino acid solution over 1 hour with vigorous stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight (approximately 12-16 hours).

-

Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether (2 x 100 mL) to remove any unreacted Fmoc-Cl and other non-polar impurities.

-

Acidification and Extraction: Cool the aqueous layer in an ice bath and acidify to pH 2 with 1 M hydrochloric acid. A white precipitate of this compound will form. Extract the product into ethyl acetate (3 x 100 mL).

-

Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by recrystallization from an appropriate solvent system, such as ethyl acetate/hexane, to yield pure this compound.[11]

Mechanistic Insights

Strecker Reaction Mechanism

The Strecker synthesis proceeds through a well-established mechanism.

Caption: Simplified mechanism of the Strecker synthesis.

Initially, the aldehyde reacts with ammonia to form an iminium ion.[8] This is followed by the nucleophilic attack of the cyanide ion on the iminium carbon to form the α-aminonitrile.[8][9] Subsequent acid-catalyzed hydrolysis of the nitrile group first yields an amide, which is then further hydrolyzed to the carboxylic acid, providing the final α-amino acid.[8]

Fmoc Protection Mechanism

The protection of the amino group with Fmoc-Cl is a nucleophilic acyl substitution reaction.

Caption: Mechanism of Fmoc protection.

The amino group of DL-(2-methylphenyl)glycine, acting as a nucleophile, attacks the electrophilic carbonyl carbon of Fmoc-Cl.[10] This forms a tetrahedral intermediate which then collapses, eliminating a chloride ion to form the stable Fmoc-protected amino acid. The base (sodium bicarbonate) is crucial to deprotonate the amino group, increasing its nucleophilicity, and to neutralize the HCl generated during the reaction.[10]

Conclusion

This guide provides a detailed and scientifically grounded protocol for the synthesis of this compound. By following the outlined procedures and understanding the underlying chemical principles, researchers can reliably produce this valuable unnatural amino acid for applications in peptide synthesis and drug discovery. The emphasis on a two-step approach ensures the isolation of a pure intermediate, leading to a high-quality final product. The provided mechanistic insights and justifications for experimental choices are intended to empower the user to troubleshoot and adapt the protocol as needed.

References

- Unnatural Amino Acids: Definition, Synthesis, and Applic

- Synthesis of Unnatural Amino Acids via Ni/Ag Electrocatalytic Cross-Coupling | Organic Letters - ACS Public

- Chemical Synthesis of Unn

- Methods for the synthesis of unnatural amino acids - PubMed. (2001-11). (URL: )

- Strecker Synthesis - NROChemistry. (URL: )

- Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis | Organic Process Research & Development - ACS Public

- Organocatalytic Synthesis of α-Aminonitriles: A Review - MDPI. (URL: )

- Strecker amino acid synthesis - Wikipedia. (URL: )

- Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acet

- Strecker Synthesis - Organic Chemistry Portal. (URL: )

- A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis - Benchchem. (URL: )

- Fmoc Amino Acids - BOC Sciences. (URL: )

- Fluorenylmethyloxycarbonyl protecting group - Wikipedia. (URL: )

- Fmoc Amino Acids for SPPS - AltaBioscience. (URL: )

- Fmoc-Protected Amino Groups - Organic Chemistry Portal. (URL: )

- Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism – - Total Synthesis. (URL: )

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 4. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 6. Methods for the synthesis of unnatural amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 9. Strecker Synthesis | NROChemistry [nrochemistry.com]

- 10. total-synthesis.com [total-synthesis.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Strecker Synthesis [organic-chemistry.org]

An In-depth Technical Guide to Fmoc-DL-(2-methylphenyl)glycine: Properties, Application, and Stereochemical Control in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of therapeutic peptide development, the incorporation of non-canonical amino acids is a powerful strategy to enhance potency, selectivity, and metabolic stability. Among these, derivatives of phenylglycine are of significant interest due to their ability to introduce conformational constraints and novel side-chain interactions. This guide provides a comprehensive technical overview of Fmoc-DL-(2-methylphenyl)glycine, a unique building block for solid-phase peptide synthesis (SPPS). We will delve into its fundamental properties, with a primary focus on its molecular weight, and explore the critical considerations for its successful incorporation into peptide chains, particularly the mitigation of racemization. This document is intended to serve as a practical resource for researchers aiming to leverage the distinct structural features of this amino acid in their drug discovery endeavors.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a protected amino acid is paramount for its effective use in peptide synthesis. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 387.44 g/mol | [1] |

| Chemical Formula | C24H21NO4 | [1] |

| CAS Number | 879500-48-8 | [1] |

| Appearance | White to off-white solid | General observation |

| Solubility | Soluble in DMF, DMSO, NMP | General knowledge for Fmoc-amino acids |

The molecular weight of 387.44 g/mol is a critical parameter for calculating reagent stoichiometry during the coupling reactions in SPPS.[1]

The Structural Significance of the ortho-Methyl Group

The defining feature of this compound is the methyl group at the ortho position of the phenyl ring. This substitution is not merely an addition of hydrophobic bulk; its steric hindrance in close proximity to the peptide backbone can significantly influence the conformational freedom of the amino acid residue. This can lead to:

-

Restricted Dihedral Angles: The ortho-methyl group can limit the rotation around the N-Cα and Cα-C bonds, favoring specific backbone conformations. This can be instrumental in pre-organizing a peptide into a bioactive conformation, thereby enhancing its binding affinity to a biological target.

-

Modulation of Aromatic Interactions: The methyl group can influence the orientation of the phenyl ring, affecting its ability to participate in π-π stacking or cation-π interactions with other aromatic residues or receptor pockets.

-

Increased Proteolytic Stability: The steric bulk of the side chain can shield the adjacent peptide bonds from enzymatic cleavage, prolonging the in vivo half-life of the peptide therapeutic.

Core Challenge: Racemization in Solid-Phase Peptide Synthesis

A well-documented challenge associated with phenylglycine and its derivatives in Fmoc-based SPPS is their high propensity for racemization. The α-proton of phenylglycine is relatively acidic and can be abstracted under the basic conditions employed during both the Fmoc-deprotection and coupling steps, leading to a loss of stereochemical integrity. This is a critical issue as the biological activity of peptides is highly dependent on their precise three-dimensional structure.

Experimental Workflow: Fmoc-Based Solid-Phase Peptide Synthesis

The following diagram illustrates the general workflow for incorporating this compound into a peptide sequence using manual or automated SPPS.

Sources

An In-Depth Technical Guide to Fmoc-DL-(2-methylphenyl)glycine: Synthesis, Application, and Stereochemical Control in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in modern drug discovery and chemical biology, offering a means to enhance proteolytic stability, modulate bioactivity, and impose specific conformational constraints.[1][2][3] Fmoc-DL-(2-methylphenyl)glycine, a derivative of the non-proteinogenic amino acid phenylglycine, is a valuable building block for introducing unique structural motifs into peptides. This guide provides a comprehensive overview of its synthesis, chemical properties, and, most critically, the methodologies for its successful and stereochemically controlled incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS).

CAS Number: 879500-48-8[4] Molecular Formula: C₂₄H₂₁NO₄[4] Molecular Weight: 387.44 g/mol [4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Source |

| Appearance | White to off-white powder | [5] |

| Solubility | Soluble in common organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Methanol. | [5] |

| Storage | Room temperature, protected from light and moisture. | [4] |

| Shelf Life | Approximately 1095 days under proper storage conditions. | [4] |

Synthesis of this compound

The synthesis of this compound involves the protection of the amino group of DL-(2-methylphenyl)glycine with the 9-fluorenylmethyloxycarbonyl (Fmoc) group. A general and effective method for this transformation is the use of Fmoc-succinimide (Fmoc-OSu) under basic aqueous conditions.

Experimental Protocol: Synthesis of this compound

Materials:

-

DL-(2-methylphenyl)glycine

-

9-Fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu)

-

Sodium Bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Water (deionized)

-

Diethyl ether

-

1 M Hydrochloric Acid (HCl)

Procedure:

-

Dissolve DL-(2-methylphenyl)glycine (1.0 eq) and Fmoc-OSu (1.05 eq) in a 2:1 (v/v) mixture of THF and a saturated aqueous solution of NaHCO₃.

-

Stir the reaction mixture vigorously at room temperature for 16-24 hours.

-

Dilute the reaction mixture with water and adjust the pH to approximately 9 with additional saturated aqueous NaHCO₃.

-

Extract the aqueous layer with diethyl ether (3x) to remove unreacted Fmoc-OSu and byproducts.

-

Acidify the aqueous layer to a pH of 1-2 with 1 M HCl. This will precipitate the Fmoc-protected amino acid.

-

Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield this compound as a white solid.

Causality of Experimental Choices:

-

The biphasic THF/aqueous NaHCO₃ system ensures that both the amino acid and the Fmoc-OSu are sufficiently soluble for the reaction to proceed.

-

The basic condition (NaHCO₃) deprotonates the amino group of the glycine derivative, rendering it nucleophilic for the attack on the activated carbonyl of Fmoc-OSu.

-

The ether wash at basic pH removes non-polar impurities, while the desired product remains in the aqueous phase as its carboxylate salt.

-

Acidification protonates the carboxylate, causing the product to precipitate out of the aqueous solution due to its reduced solubility.

Application in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily utilized in Fmoc-based SPPS to introduce the 2-methylphenylglycine residue into a growing peptide chain. The workflow follows the standard SPPS cycle of deprotection, coupling, and washing.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

The Challenge of Racemization

A significant challenge when incorporating arylglycine derivatives, including this compound, into peptides is the high propensity for racemization at the α-carbon during the coupling step.[2][3][6] This is due to the increased acidity of the α-proton, which can be abstracted by the base used in the coupling reaction, leading to the formation of a planar enolate intermediate. Subsequent protonation can occur from either face, resulting in a mixture of D and L isomers. Studies have shown that the base-catalyzed coupling step is the critical point for racemization, not the Fmoc deprotection step.[2]

Caption: Mechanism of racemization during the coupling of Fmoc-arylglycines.

Optimized Coupling Protocol to Minimize Racemization

To mitigate racemization, the choice of coupling reagents and base is crucial. Standard coupling cocktails such as HBTU/DIPEA are known to cause significant epimerization of phenylglycine residues.[2] Research has demonstrated that using specific coupling reagents in combination with sterically hindered, weaker bases can significantly suppress racemization.[2][6]

Recommended Coupling Reagents and Bases:

-

COMU ( (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) with TMP (2,4,6-Trimethylpyridine) or DMP (2,6-Dimethylpyridine) .[2][6]

-

DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) with TMP or DMP .[2][6]

Quantitative Comparison of Coupling Reagents on Racemization:

The following table, adapted from data on Fmoc-phenylglycine, illustrates the dramatic effect of the coupling reagent and base on the stereochemical purity of the resulting peptide.[2]

| Coupling Reagent (3.0 eq) | Base (4.0 eq) | Diastereomeric Purity (%) |

| HATU | DIPEA | ~70-80% |

| HBTU | DIPEA | ~70-75% |

| PyBOP | DIPEA | ~75-80% |

| DMTMM-BF₄ | NMM | ~85-90% |

| COMU | TMP | >98% |

| DEPBT | TMP | >98% |

Optimized Coupling Protocol:

-

Resin Preparation: Swell the resin-bound peptide (with a free N-terminal amine) in DMF for at least 30 minutes.

-

Activation Solution: In a separate vial, dissolve this compound (3.0 eq.), COMU (3.0 eq.), in DMF.

-

Coupling: Add TMP (4.0 eq.) to the activation solution and immediately add the mixture to the resin.

-

Reaction: Agitate the reaction vessel at room temperature for 1-2 hours.

-

Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and a complete reaction.

-

Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

Fmoc Deprotection

The Fmoc group is reliably removed using a solution of piperidine in DMF.[7]

Deprotection Protocol:

-

Treat the resin with a 20% (v/v) solution of piperidine in DMF.

-

Agitate for an initial 2-3 minutes, then drain.

-

Add a fresh portion of the 20% piperidine/DMF solution and agitate for an additional 5-10 minutes.

-

Drain the solution and wash the resin thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

Influence of the 2-Methylphenyl Group on Peptide Structure and Bioactivity

The incorporation of non-canonical amino acids like 2-methylphenylglycine can significantly influence the properties of a peptide.[8][9]

-

Conformational Constraints: The ortho-methyl group on the phenyl ring introduces steric hindrance, which can restrict the rotational freedom around the Cα-Cβ and Cβ-Cγ bonds. This can favor specific backbone dihedral angles (phi and psi), potentially inducing or stabilizing secondary structures such as β-turns or helical motifs.[10]

-

Hydrophobicity: The addition of the methylphenyl group increases the local hydrophobicity of the peptide, which can influence its interaction with biological targets, such as receptor binding pockets or cell membranes.

-

Proteolytic Stability: The steric bulk of the 2-methylphenyl side chain can shield the adjacent peptide bonds from enzymatic cleavage, thereby increasing the peptide's half-life in biological systems.

-

Bioactivity: The altered conformation and hydrophobicity can lead to changes in biological activity. This may result in enhanced potency, altered receptor selectivity, or novel pharmacological properties.[11][12] The precise impact on bioactivity is sequence-dependent and must be determined empirically for each new peptide.

Conclusion

This compound is a valuable tool for peptide chemists seeking to introduce novel structural and functional properties into their molecules. While its use presents the significant challenge of racemization during coupling, this can be effectively overcome by employing optimized protocols that utilize specific coupling reagents like COMU or DEPBT in combination with sterically hindered bases such as TMP. By carefully controlling the coupling conditions, researchers can confidently incorporate this non-canonical amino acid into their peptide sequences, paving the way for the development of new therapeutics and research probes with enhanced properties.

References

-

Liang, Z., Behnam, M. A. M., Sundermann, T. R., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters, 58(23), 2325-2329. [Link]

-

Grob, N. M. (2025). Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids. Chimia, 79(11), 759-764. [Link]

-

Liang, C., Behnam, M. A. M., Suderman, T. R., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters, 58(23), 2325-2329. [Link]

-

de la Torre, B. G., & Albericio, F. (2020). The pharmaceutical industry in 2019. An analysis of FDA drug approvals from the perspective of molecules. Molecules, 25(3), 745. [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504. [Link]

-

ChemBK. (2024, April 9). (S)-N-Fmoc-Allylglycine. Retrieved from [Link]

-

El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical reviews, 111(11), 6557-6602. [Link]

-

Hickey, J. L., Sindhikara, D., Zultanski, S. L., & Schultz, D. M. (2023). Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery. ACS Medicinal Chemistry Letters, 14(5), 584-590. [Link]

-

Loidl, G., Dick, F., Mergler, M., & Schoenleber, R. O. (2009). Optimized coupling protocols for the incorporation of cys derivatives during Fmoc-SPPS. Advances in experimental medicine and biology, 611, 163-164. [Link]

-

Peptide Synthesis. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). FMOC-Glycine: A Comprehensive Guide to Its Properties, Applications, and Manufacturing. Retrieved from [Link]

-

Formaggio, F., Moretto, V., Crisma, M., Toniolo, C., Kaptein, B., & Broxterman, Q. B. (2004). New tools for the control of peptide conformation: the helicogenic Calpha-methyl, Calpha-cyclohexylglycine. Journal of peptide research, 63(2), 161-170. [Link]

-

Wang, D. H., & Doye, S. (2015). Enantioselective synthesis of arylglycine derivatives by direct C-H oxidative cross-coupling. Angewandte Chemie International Edition, 54(10), 3142-3145. [Link]

-

Toniolo, C., Crisma, M., Formaggio, F., & Peggion, C. (2001). Structural versatility of peptides from C?, ?-disubstituted glycines: Crystal-state conformational analysis of homopeptides from C?-methyl, C?-benzylglycine [(?Me)Phe]n. Biopolymers, 60(6), 396-419. [Link]

-

Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247-3256. [Link]

-

Gagnon, K. A., & BODE, J. W. (2022). On-resin Cα-functionalization of N-arylglycinyl peptides with boronic acids. Organic & Biomolecular Chemistry, 20(20), 4153-4157. [Link]

-

Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

-

AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

Kaur, H., Singh, P., & Chauhan, V. S. (1991). Synthetic and conformational studies on dehydrovaline-containing model peptides. International journal of peptide and protein research, 38(4), 368-375. [Link]

-

Takahashi, O., Yamashita, K., & Kobayashi, Y. (2024). Electronic substituent effect on the conformation of a phenylalanine-incorporated cyclic peptide. RSC advances, 14(3), 1836-1841. [Link]

-

Agyei, D., & Danquah, M. K. (2011). The role of bioactive peptides in diabetes and obesity. Current pharmaceutical design, 17(38), 4371-4381. [Link]

-

Peptide Machines. (2024, May 16). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Retrieved from [Link]

-

Rainey, J. K., & Vederas, J. C. (2002). An electronic effect on protein structure. Journal of the American Chemical Society, 124(15), 3736-3737. [Link]

-

Wang, C., Dong, S., & Li, Z. (2013). Constructing bioactive peptides with pH-dependent activities. Biotechnology and bioengineering, 110(11), 2873-2880. [Link]

-

Wimley, W. C. (2015). Conformational fine-tuning of pore-forming peptide potency and selectivity. Biochimica et Biophysica Acta (BBA)-Biomembranes, 1848(10), 2005-2015. [Link]

-

Kim, J. H., Kim, D. H., & Lee, J. (2018). Biological Activity of Multifunctional Oligopeptide Derivatives. Journal of the Society of Cosmetic Scientists of Korea, 44(4), 431-439. [Link]

-

Valle, G., Crisma, M., Toniolo, C., Hardy, E. E., & Tam, J. P. (1989). Conformational behavior of C?, ?-diphenyl glycine: Extended conformation in tripeptides containing consecutive D?g residues. Biopolymers, 28(1), 219-231. [Link]

-

López-García, B., & Cerdà-Bernad, D. (2019). Bioactive peptides: Synthesis, properties, and applications in the packaging and preservation of food. Comprehensive Reviews in Food Science and Food Safety, 18(1), 253-271. [Link]

-

Chakrabarti, S., & Guha, S. (2021). Bioactive Peptides: An Understanding from Current Screening Methodology. Journal of Food Quality, 2021. [Link]

-

Sharma, G., & Pal, S. (2014). Effects of isosteric substitutions on the conformational preference and cis–trans isomerization of proline-containing peptides. New Journal of Chemistry, 38(12), 6097-6107. [Link]

-

PubChem. (n.d.). 2-Phenylglycine. Retrieved from [Link]

-

Khatri, N., & Raines, R. T. (2013). A general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides. Journal of the American Chemical Society, 135(13), 5163-5171. [Link]

Sources

- 1. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. researchgate.net [researchgate.net]

- 4. labsolu.ca [labsolu.ca]

- 5. nbinno.com [nbinno.com]

- 6. Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions [agris.fao.org]

- 7. chem.uci.edu [chem.uci.edu]

- 8. mdpi.com [mdpi.com]

- 9. Bioactive Peptides: Synthesis, Properties, and Applications in the Packaging and Preservation of Food - PMC [pmc.ncbi.nlm.nih.gov]

- 10. New tools for the control of peptide conformation: the helicogenic Calpha-methyl, Calpha-cyclohexylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biological Activity of Multifunctional Oligopeptide Derivatives [kci.go.kr]

- 12. mdpi.com [mdpi.com]

Fmoc-DL-(2-methylphenyl)glycine: A Comprehensive Technical Guide to Solubility for Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of Fmoc-DL-(2-methylphenyl)glycine, a critical parameter for its effective utilization in solid-phase peptide synthesis (SPPS) and other drug development applications. While specific quantitative solubility data for this non-canonical amino acid derivative is not extensively documented in public literature, this guide synthesizes fundamental principles of Fmoc-amino acid solubility, extrapolates expected behavior based on molecular structure, and provides detailed methodologies for its empirical determination. This document is intended to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to confidently handle and deploy this compound in their synthetic workflows.

Introduction: The Role of this compound in Peptide Synthesis

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis, prized for its base-lability which allows for mild deprotection conditions, thereby preserving the integrity of the growing peptide chain and acid-labile side-chain protecting groups.[1] The incorporation of non-canonical amino acids, such as DL-(2-methylphenyl)glycine, into peptide sequences is a powerful strategy for modulating the pharmacological properties of peptide-based therapeutics, including metabolic stability, conformational constraint, and receptor-binding affinity.

This compound, with its unique ortho-methylphenyl side chain, offers a sterically demanding and hydrophobic moiety that can significantly influence the conformational landscape of a peptide. However, the very features that make this building block attractive can also present challenges, most notably in its solubility in the common organic solvents used in SPPS. Inadequate solubility can lead to incomplete coupling reactions, the formation of deletion sequences, and overall reduced purity and yield of the target peptide.[2] A thorough understanding of the solubility profile of this compound is therefore not merely a matter of convenience but a prerequisite for successful and reproducible peptide synthesis.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C24H21NO4 | [3] |

| Molecular Weight | 387.43 g/mol | [3] |

| CAS Number | 879500-48-8 | [3] |

| Appearance | White to off-white solid (Expected) | General knowledge |

| pKa (Carboxylic Acid) | ~2-3 (Estimated) | [4] |

| logP (Octanol/Water) | High (Predicted) | General knowledge |

The presence of the large, hydrophobic fluorenylmethoxycarbonyl (Fmoc) group, coupled with the aromatic and sterically hindered 2-methylphenyl side chain, strongly suggests that this compound will exhibit limited solubility in aqueous media and a preference for organic solvents. The ortho-methyl group on the phenyl ring can also influence crystal packing and solvation by introducing a steric element that may disrupt intermolecular interactions compared to its unsubstituted counterpart, Fmoc-phenylglycine.

Factors Governing the Solubility of this compound

The solubility of any Fmoc-protected amino acid is a complex interplay of several factors. For this compound, the key determinants are:

-

The Amino Acid Side Chain: The 2-methylphenyl group is nonpolar and hydrophobic. This will be a primary driver of its solubility, favoring less polar organic solvents.

-

The Fmoc Protecting Group: The fluorenyl moiety is a large, planar, and hydrophobic aromatic system, further contributing to poor aqueous solubility and enhancing solubility in organic solvents capable of π-π stacking interactions.

-

The Solvent System: The choice of solvent is paramount. Polar aprotic solvents are the most common in SPPS, but their ability to dissolve this compound will depend on a balance of polarity, hydrogen bonding capacity, and steric compatibility.[1][2][5]

-

Temperature: In most cases, solubility will increase with temperature. Gentle warming can be a useful technique to dissolve challenging Fmoc-amino acids, though care must be taken to avoid degradation.

-

Crystalline Form: The solid-state packing of the molecule can significantly impact the energy required to dissolve it. Different crystalline polymorphs may exhibit different solubilities.

Predicted and Observed Solubility in Common Solvents

While precise quantitative data is scarce, we can predict the relative solubility of this compound in solvents commonly used in peptide synthesis and drug development based on the principle of "like dissolves like".

| Solvent | Polarity | Predicted Solubility | Rationale |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Good to Moderate | DMF is an excellent solvent for most Fmoc-amino acids and is expected to be effective for this compound. Its high polarity and ability to accept hydrogen bonds can solvate the carboxylic acid and amide groups, while its organic nature accommodates the hydrophobic Fmoc and side-chain moieties.[1] |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Good to Excellent | NMP is a stronger solvent than DMF and is often used for Fmoc-amino acids with poor solubility. It is an excellent choice for dissolving this compound, especially if issues are encountered with DMF. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Excellent | DMSO is a powerful polar aprotic solvent that is generally an excellent choice for dissolving a wide range of organic molecules, including those with poor solubility. |

| Dichloromethane (DCM) | Nonpolar | Moderate to Poor | While used in SPPS, DCM is less polar than DMF and NMP and may be a less effective solvent for this compound on its own. It is more likely to be used in solvent mixtures or for washing steps.[1] |

| Acetonitrile (ACN) | Polar Aprotic | Moderate to Poor | Acetonitrile is generally a poorer solvent for large, protected amino acids compared to DMF and NMP. |

| Tetrahydrofuran (THF) | Moderately Polar | Moderate | THF may offer moderate solubility and can be considered as an alternative or co-solvent. |

| Water | Polar Protic | Insoluble | The overwhelming hydrophobic character of the molecule will lead to negligible solubility in water. |

| Methanol/Ethanol | Polar Protic | Poor to Moderate | While polar, these alcohols may offer some solubility due to their ability to hydrogen bond with the carboxylic acid group. However, the large hydrophobic regions of the molecule will limit this. |

It is crucial to note that some Fmoc-amino acids, particularly those with bulky side chains, can exhibit poor solubility even in DMF and NMP.[6] Therefore, empirical determination of solubility is always recommended.